molecular formula C25H16N4O7 B2676177 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1189874-75-6

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No. B2676177
CAS RN: 1189874-75-6
M. Wt: 484.424
InChI Key: IRDAZTAPZYAKFE-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H16N4O7 and its molecular weight is 484.424. The purity is usually 95%.
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Scientific Research Applications

1,2,4-Oxadiazole Natural Product Analogs

Research by Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were evaluated for antitumor activity toward a panel of 11 cell lines in vitro, showing potential as leads for developing new cancer treatments (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Quinazoline Derivatives as Antimicrobial Agents

Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities. These compounds exhibited notable antimicrobial properties, suggesting the quinazoline core's significance in developing new antimicrobial agents (Gupta, Kashaw, Jatav, & Mishra, 2008).

Anticancer Evaluation of Quinazolinone Derivatives

Salahuddin, Mazumder, and Shaharyar (2014) conducted an in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogues. The study identified compounds with significant growth inhibitory effects on a panel of 60 cell lines, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Salahuddin, Mazumder, & Shaharyar, 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione, which is then reacted with 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine to form the second intermediate. The final product is then obtained by coupling the two intermediates using a palladium-catalyzed coupling reaction.", "Starting Materials": [ "2-Amino-5-chlorobenzoic acid", "1,3-benzodioxole", "Thionyl chloride", "Sodium azide", "Sodium hydride", "4-Chloro-7-hydroxyquinazoline", "Palladium acetate", "Triphenylphosphine", "Copper(II) iodide", "N,N-Dimethylformamide", "Acetic acid", "Ethanol" ], "Reaction": [ "1. Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione: 2-Amino-5-chlorobenzoic acid is reacted with 1,3-benzodioxole in the presence of thionyl chloride to form 3-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-hydroxybenzoic acid. This intermediate is then cyclized using sodium hydride to form 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "2. Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine: Sodium azide is reacted with 1,3-benzodioxole in the presence of copper(II) iodide to form 1,3-benzodioxole-5-carboxylic acid azide. This intermediate is then reduced using sodium hydride to form 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine.", "3. Coupling of intermediates: 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione and 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine are coupled using a palladium-catalyzed coupling reaction in the presence of palladium acetate, triphenylphosphine, and N,N-dimethylformamide. The reaction is carried out at elevated temperature and pressure. The final product is obtained after purification using a mixture of acetic acid and ethanol." ] }

CAS RN

1189874-75-6

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H16N4O7

Molecular Weight

484.424

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H16N4O7/c30-24-16-4-2-15(23-27-22(28-36-23)14-3-6-19-21(9-14)35-12-33-19)8-17(16)26-25(31)29(24)10-13-1-5-18-20(7-13)34-11-32-18/h1-9H,10-12H2,(H,26,31)

InChI Key

IRDAZTAPZYAKFE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC7=C(C=C6)OCO7)NC3=O

solubility

not available

Origin of Product

United States

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